molecular formula C9H4F9NO B1446998 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine CAS No. 1707605-18-2

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine

Cat. No.: B1446998
CAS No.: 1707605-18-2
M. Wt: 313.12 g/mol
InChI Key: FWAOISIJVKFFSL-UHFFFAOYSA-N
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Description

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is a fluorinated organic compound. Fluorinated compounds are known for their unique chemical properties, such as high thermal stability, resistance to oxidation, and low reactivity, which make them valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine typically involves the reaction of a pyridine derivative with hexafluoropropanol under specific conditions. The reaction may require a catalyst and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions in specialized reactors designed to handle fluorinated compounds. The process would include steps for purification and quality control to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Substitution Reactions: Where one functional group is replaced by another.

    Oxidation and Reduction Reactions: Involving the gain or loss of electrons.

    Addition Reactions: Where atoms or groups are added to the compound.

Common Reagents and Conditions

Common reagents used in reactions with this compound include strong acids or bases, oxidizing agents, and reducing agents. The reactions typically require controlled temperatures and pressures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation reactions could produce oxidized forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine is used as a building block for synthesizing more complex fluorinated compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology and Medicine

In biology and medicine, fluorinated compounds are often used in drug development due to their stability and ability to interact with biological molecules. This compound could be explored for its potential as a pharmaceutical intermediate or active ingredient.

Industry

Industrially, fluorinated compounds are used in the production of high-performance materials, such as polymers and coatings. This compound could be utilized in the development of new materials with enhanced properties.

Mechanism of Action

The mechanism by which 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine exerts its effects depends on its specific application. In chemical reactions, it may act as a nucleophile or electrophile, depending on the conditions. In biological systems, it could interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated pyridines and hexafluoropropanol derivatives. These compounds share some chemical properties but may differ in their reactivity and applications.

Uniqueness

What sets 5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine apart is its specific combination of functional groups, which imparts unique chemical properties. This makes it particularly valuable in applications requiring high stability and low reactivity.

Properties

IUPAC Name

5-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F9NO/c10-7(11,12)5-2-1-4(3-19-5)20-6(8(13,14)15)9(16,17)18/h1-3,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAOISIJVKFFSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1OC(C(F)(F)F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201141885
Record name Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1707605-18-2
Record name Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1707605-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-(trifluoromethyl)-5-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201141885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine
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5-(1,1,1,3,3,3-Hexafluoropropan-2-yloxy)-2-(trifluoromethyl)pyridine

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